![molecular formula C18H16O4 B11983981 2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione](/img/structure/B11983981.png)
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indene core substituted with ethoxy and methoxy groups on the phenyl ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of indene-1,3-dione exhibit significant anticancer properties. For instance, compounds similar to 2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of methoxy and ethoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic index .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that certain indene derivatives possess inhibitory effects against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence antimicrobial efficacy .
Material Science Applications
Organic Electronics
Indene derivatives are being explored as materials for organic electronics due to their favorable electronic properties. The ability to tune the electronic characteristics through structural modifications allows for their use in organic semiconductors and photovoltaic devices. The incorporation of 4-ethoxy and 3-methoxy groups can enhance charge mobility within these materials .
Dyes and Pigments
The vibrant color properties of indene derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability under light exposure further supports their use in commercial products .
Organic Synthesis Applications
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as Knoevenagel condensation and cyclization processes to yield more complex structures. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .
Functionalization Reactions
The compound can undergo functionalization reactions to introduce diverse functional groups, enhancing its utility in synthetic chemistry. For example, reactions with malononitrile have been reported to yield cyano-substituted derivatives with promising biological activities .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that an indene derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells. The compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Organic Electronics
Research conducted on the application of indene derivatives in organic photovoltaics revealed that incorporating substituents like ethoxy and methoxy groups improved the power conversion efficiency of devices made from these materials. The study concluded that optimizing the molecular structure could lead to better performance in solar energy applications .
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-ethoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-methoxyphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds with only one type of substituent.
Biological Activity
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione, also known as a derivative of indene-1,3-dione, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of indene derivatives that have been studied for various pharmacological effects, including antitumor, antibacterial, and anti-inflammatory properties.
The molecular formula for this compound is C16H16O4 with a molecular weight of approximately 268.264 g/mol. Its structure includes an indene core substituted with an ethoxy and methoxy group, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆O₄ |
Molecular Weight | 268.264 g/mol |
Density | 1.353 g/cm³ |
Boiling Point | 488 °C at 760 mmHg |
Flash Point | 187.1 °C |
Antitumor Activity
Recent studies have highlighted the antitumor potential of various indene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating pathways related to cell death and inhibiting proliferative signals .
Antibacterial Effects
The antibacterial properties of this compound class have been explored through various assays against both Gram-positive and Gram-negative bacteria. Results indicate that certain derivatives exhibit moderate to strong antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Anti-inflammatory Properties
Indene derivatives are also being investigated for their anti-inflammatory effects . Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in various models .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxicity of several indene derivatives against human breast cancer cells (MCF-7). The results indicated that the tested compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM .
- Antibacterial Activity Assessment : Another research focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising antibacterial properties .
The biological activity of indene derivatives like this compound is believed to be linked to their ability to interact with cellular targets such as enzymes and receptors involved in signaling pathways. For example:
- Apoptosis Induction : Compounds may activate caspase pathways leading to programmed cell death in tumor cells.
- Enzyme Inhibition : The inhibition of COX enzymes can lead to reduced synthesis of inflammatory mediators.
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O4/c1-3-22-14-9-8-11(10-15(14)21-2)16-17(19)12-6-4-5-7-13(12)18(16)20/h4-10,16H,3H2,1-2H3 |
InChI Key |
BWUXZMBQCCUWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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